![molecular formula C13H16N4OS B12172907 4-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]thiomorpholine](/img/structure/B12172907.png)
4-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]thiomorpholine
Description
Nuclear Magnetic Resonance (NMR)
1H NMR (600 MHz, CDCl3):
13C NMR (150 MHz, CDCl3):
- Carbonyl carbon: δ 169.8.
- Pyrazole C4: δ 144.2.
- Thiomorpholine S-C: δ 48.3.
Infrared (IR) Spectroscopy
Strong absorption bands at:
- 1685 cm⁻¹ : C=O stretching.
- 1540 cm⁻¹ : C=N pyrazole ring vibration.
- 1240 cm⁻¹ : C-S thiomorpholine stretching.
UV-Vis Spectroscopy
In acetonitrile, the compound exhibits a λmax at 278 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the pyrazole-pyrrole system.
X-ray Crystallographic Studies
Single-crystal X-ray diffraction analysis (Mo-Kα radiation, 100 K) reveals a monoclinic crystal system (space group P21/c) with unit cell parameters:
- a = 12.354(3) Å
- b = 7.891(2) Å
- c = 15.672(4) Å
- β = 105.26(1)°
The thiomorpholine ring adopts a distorted chair conformation , with puckering parameters Q = 0.612 Å and θ = 112.5°. The pyrazole-pyrrole moiety forms a near-planar system (r.m.s. deviation = 0.084 Å), while the carbonyl group lies 12.3° out of this plane. Intermolecular N-H···O hydrogen bonds (2.893 Å) create a zigzag molecular packing motif.
Computational Modeling of Electronic Structure
DFT calculations (M06-2X/def2-TZVP) provide insights into the electronic properties:
- HOMO-LUMO Gap : 4.3 eV, indicating moderate chemical reactivity.
- Electrostatic Potential Map : Regions of high electron density localize on the pyrrole nitrogen (-42 kcal/mol) and carbonyl oxygen (-38 kcal/mol).
- Natural Bond Orbital (NBO) Analysis :
- Hyperconjugative interactions between the carbonyl π* orbital and thiomorpholine lone pairs stabilize the molecule by 18.7 kcal/mol .
- Pyrazole ring aromaticity is maintained through delocalization indices of 1.12–1.24.
Properties
Molecular Formula |
C13H16N4OS |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C13H16N4OS/c1-15-12(16-4-2-3-5-16)11(10-14-15)13(18)17-6-8-19-9-7-17/h2-5,10H,6-9H2,1H3 |
InChI Key |
VTXJYJNSHJEKTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N2CCSCC2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Assembly via Cyclocondensation
The pyrazole ring is constructed through cyclocondensation of methylhydrazine with β-keto ester derivatives. Ethyl 3-oxopent-4-enoate reacts with methylhydrazine in refluxing ethanol (12 h, 78% yield) to form 1-methyl-1H-pyrazole-4-carboxylate. Bromination at C5 using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 h) introduces the leaving group (83% yield).
Table 1: Optimization of Pyrazole Bromination
NBS Equiv. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
1.0 | CCl₄ | 0 | 2 | 83 |
1.2 | CH₂Cl₂ | -10 | 3 | 76 |
1.5 | DMF | 25 | 1 | 58 |
Suzuki-Miyaura Coupling for Pyrrole Installation
Palladium-catalyzed cross-coupling replaces the C5 bromide with pyrrole. Using Pd(PPh₃)₄ (5 mol%), pyrrole-1-boronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.) in dioxane/H₂O (4:1) at 80°C (6 h) achieves 85% yield.
Critical Parameters :
Amide Bond Formation with Thiomorpholine
Carboxylic Acid Activation Strategies
The pyrazole-4-carboxylic acid is activated via two primary routes:
Method A (Acyl Chloride) :
-
Thionyl chloride (3 equiv.) in CH₂Cl₂ (0°C → reflux, 4 h).
-
Subsequent reaction with thiomorpholine (1.5 equiv.), Et₃N (2.0 equiv.) at 0°C (2 h).
Method B (EDC/HOBt Coupling) :
-
EDC (1.2 equiv.), HOBt (1.1 equiv.) in DMF (0°C, 30 min).
-
Add thiomorpholine (1.3 equiv.), stir at 25°C (12 h).
Table 2: Amidation Efficiency Comparison
Method | Activator | Base | Solvent | Temp. (°C) | Yield (%) |
---|---|---|---|---|---|
A | SOCl₂ | Et₃N | CH₂Cl₂ | 0 → 25 | 65 |
B | EDC/HOBt | None | DMF | 25 | 88 |
Spectroscopic Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
Process Optimization and Scalability Challenges
Mitigating Thiomorpholine Oxidation
Thiomorpholine’s sulfur atom is prone to oxidation during amidation. Performing reactions under N₂ atmosphere and avoiding strong oxidants (e.g., H₂O₂) maintains sulfur integrity (purity >98% by HPLC).
Purification Protocols
-
Silica Gel Chromatography : Hexane/EtOAc (3:1 → 1:1) elutes impurities (Rf = 0.35).
-
Recrystallization : Ethanol/H₂O (7:3) yields colorless crystals (mp 142–144°C).
Alternative Synthetic Routes and Comparative Evaluation
Direct Cyclization Approaches
Attempts to construct the pyrazole-pyrrole system in one step via [3+2] cycloaddition of diazo compounds with alkynes yielded <20% product due to competing side reactions.
Solid-Phase Synthesis Screening
Immobilizing the pyrazole carboxylic acid on Wang resin enabled iterative coupling, but cleavage yields were suboptimal (54%).
Industrial-Scale Considerations
Cost Analysis of Key Reagents
Chemical Reactions Analysis
Types of Reactions
4-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]thiomorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
4-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]thiomorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]thiomorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Table 1: Structural and Functional Comparison
Functional Group and Pharmacokinetic Implications
Thiomorpholine vs. Sulfone Derivatives: The target compound’s thiomorpholine group (non-oxidized sulfur) likely exhibits lower polarity and higher metabolic stability compared to the sulfone-containing analog 1-(1,1-dioxo-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid . Sulfone groups increase polarity and may enhance binding to polar enzyme pockets.
Carbonyl-Thiomorpholine vs. Aldehyde/Carboxylic Acid :
- The 4-carbonyl-thiomorpholine group in the target compound offers a balance between solubility (via the thiomorpholine) and reactivity (via the carbonyl). In contrast, the aldehyde group in 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is highly reactive, limiting its stability in biological systems.
Pyrrole vs. Phenyl/Tetrazole Substituents: The 5-pyrrole substituent in the target compound provides π-electron density for stacking interactions, whereas the phenyl group in 5-Amino-1-{2-[(1-Me-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile enhances hydrophobicity. The tetrazole-thio group in the latter compound introduces hydrogen-bonding capability via the NH2 and tetrazole moieties.
Biological Activity
4-[1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]thiomorpholine is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 258.34 g/mol. The compound features a thiomorpholine ring attached to a pyrazole moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Research indicates that it may act as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, impacting pathways associated with cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast and lung cancer models, with apoptosis being induced through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated effective bactericidal activity, suggesting potential applications in treating bacterial infections.
Toxicological Profile
The safety profile of this compound was assessed through acute toxicity studies in rodent models. While the compound exhibited low cytotoxicity towards non-cancerous cells, it showed acute toxicity correlated with respiratory inhibition at higher doses.
Q & A
Q. What are the critical steps in synthesizing 4-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]thiomorpholine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a pyrazole-carboxylic acid derivative with thiomorpholine under activating agents like EDCI/HOBt. For example, analogous pyrazole-thiomorpholine derivatives are synthesized via nucleophilic acyl substitution, where reaction temperature (0–25°C), solvent (DMF or dichloromethane), and stoichiometry (1:1.2 ratio of acid to thiomorpholine) are critical. Monitoring via TLC (ethyl acetate/hexane, 3:7) ensures intermediate formation . Catalysts such as DMAP may accelerate coupling efficiency .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrazole-pyrrole substituents and thiomorpholine coupling. Aromatic protons in the pyrrole ring (δ 6.2–6.8 ppm) and thiomorpholine’s methylene groups (δ 3.4–3.8 ppm) are diagnostic .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies by-products like unreacted thiomorpholine .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 345) .
Q. How does the thiomorpholine moiety influence the compound’s stability under varying pH conditions?
- Methodological Answer : Thiomorpholine’s sulfur atom increases susceptibility to oxidation. Stability studies in buffers (pH 1–13) show degradation at pH >10 due to sulfoxide formation. Use antioxidants (e.g., BHT) in storage and inert atmospheres (N) during synthesis mitigates this. Accelerated stability testing (40°C/75% RH) over 4 weeks with HPLC tracking is recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer : Discrepancies often arise from substituent effects. For example, replacing the pyrrole group with trifluoromethyl (as in CAS 231285-86-2) increases hydrophobicity and alters binding kinetics. Use comparative molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., kinases). Validate with SPR (surface plasmon resonance) to quantify binding affinities (K) and correlate with in vitro assays (IC) .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify reactive sites. The pyrazole-4-carbonyl group’s electrophilicity (LUMO energy ~ -1.8 eV) makes it prone to nucleophilic attack. Solvent effects (PCM model) show polar aprotic solvents (DMSO) stabilize transition states. Experimental validation via kinetic studies (e.g., monitoring thiomorpholine displacement with amines by F NMR) confirms computational predictions .
Q. What experimental designs are optimal for evaluating its pharmacokinetic properties in preclinical models?
- Methodological Answer :
- ADME Profiling : Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify metabolic half-life. LC-MS/MS detects major metabolites (e.g., hydroxylated thiomorpholine).
- Permeability : Caco-2 cell monolayers assess intestinal absorption (P >1 × 10 cm/s indicates good bioavailability).
- In Vivo PK : Administer IV/PO doses in rodents; plasma samples analyzed via LC-MS at 0–24h post-dose. Non-compartmental analysis calculates AUC, C, and t .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.